Cas no 852136-63-1 ((2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-methyl-1H-indol-5-yl)methylprop-2-enamide)

The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-methyl-1H-indol-5-yl)methylprop-2-enamide is a synthetic organic molecule featuring a conjugated enamide core linked to a benzodioxole and a 2-methylindole moiety. Its structural design suggests potential applications in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of the benzodioxole group may enhance metabolic stability, while the indole moiety could facilitate interactions with biological targets. The (Z)-configured double bond in the enamide segment may contribute to stereoselective binding properties. This compound’s modular structure allows for further derivatization, making it a versatile intermediate for pharmacological research. Its synthesis and characterization would require careful attention to stereochemistry and purity.
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-methyl-1H-indol-5-yl)methylprop-2-enamide structure
852136-63-1 structure
Product Name:(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-methyl-1H-indol-5-yl)methylprop-2-enamide
CAS No:852136-63-1
MF:C20H18N2O3
MW:334.368525028229
CID:5857133
PubChem ID:18553522
Update Time:2025-06-03

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-methyl-1H-indol-5-yl)methylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • HMS1420G12
    • (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]prop-2-enamide
    • F0651-0082
    • AKOS024591903
    • IDI1_009419
    • SR-01000130200
    • SR-01000130200-1
    • (Z)-3-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]prop-2-enamide
    • (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide
    • 852136-63-1
    • (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-methyl-1H-indol-5-yl)methylprop-2-enamide
    • Inchi: 1S/C20H18N2O3/c1-13-8-16-9-15(2-5-17(16)22-13)11-21-20(23)7-4-14-3-6-18-19(10-14)25-12-24-18/h2-10,22H,11-12H2,1H3,(H,21,23)/b7-4-
    • InChI Key: OFRPBCBMKNBSKX-DAXSKMNVSA-N
    • SMILES: O1COC2C=CC(/C=C\C(NCC3C=CC4=C(C=C(C)N4)C=3)=O)=CC1=2

Computed Properties

  • Exact Mass: 334.13174244g/mol
  • Monoisotopic Mass: 334.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 63.4Ų

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-methyl-1H-indol-5-yl)methylprop-2-enamide Pricemore >>

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Additional information on (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-methyl-1H-indol-5-yl)methylprop-2-enamide

Compound CAS No. 852136-63-1: (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-methyl-1H-indol-5-yl)methylprop-2-enamide

The compound with CAS No. 852136-63-1, known as (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-methyl-1H-indol-5-yl)methylprop-2-enamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a substituted indole ring and a benzodioxole moiety, both of which contribute to its intriguing chemical properties and potential biological activities.

Recent studies have highlighted the potential of this compound as a promising candidate in drug discovery efforts. Researchers have explored its ability to modulate various cellular pathways, particularly those involved in inflammation and oxidative stress. The presence of the indole ring, a well-known structural motif in many bioactive compounds, suggests that this molecule may exhibit antioxidant properties. Furthermore, the benzodioxole group is known to enhance the stability and bioavailability of related compounds, making this compound an attractive target for further investigation.

The synthesis of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-methyl-1H-indol-5-yl)methylprop-2-enamide involves a series of intricate organic reactions, including coupling reactions and stereo-selective synthesis. These methods have been optimized in recent years to improve the yield and purity of the compound, enabling researchers to conduct more accurate biological assays. The use of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, has also facilitated a deeper understanding of its molecular structure and stereochemistry.

In terms of biological activity, this compound has shown potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings are particularly significant given the growing need for novel anti-inflammatory therapies that can address chronic conditions such as arthritis and cardiovascular diseases.

Moreover, the compound's structural versatility has led researchers to explore its applications in other therapeutic areas. For instance, its ability to interact with specific protein targets suggests potential utility in oncology research. Preclinical studies are currently underway to assess its efficacy against various cancer cell lines and its potential for further development into a targeted therapy.

The development of this compound also underscores the importance of interdisciplinary collaboration in modern drug discovery. By combining insights from organic chemistry, pharmacology, and computational modeling, researchers have been able to design molecules with tailored properties that address unmet medical needs. The integration of machine learning algorithms into drug design processes has further accelerated the identification of promising candidates like CAS No. 852136-63-1.

In conclusion, (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(...)methylprop-enamide represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with emerging research findings, positions it as a compelling candidate for future therapeutic applications. As ongoing studies continue to unravel its full potential, this compound serves as a testament to the power of innovative research in driving medical progress.

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